2-(Methylamino)pyridine-3-carboxylic acid
Overview
Description
2-(Methylamino)pyridine-3-carboxylic acid is an organic compound with the chemical formula C7H8N2O2. It is a derivative of nicotinic acid and is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that pyridine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that pyridine derivatives can undergo various chemical reactions such as nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the target molecules, potentially altering their function .
Biochemical Pathways
It is known that pyridine derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and polarity, can influence its bioavailability .
Result of Action
The compound’s ability to undergo various chemical reactions and interact with different targets suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Methylamino)pyridine-3-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Methylamino)pyridine-3-carboxylic acid typically starts from pyridine. The synthetic route involves the reaction of pyridine with methylamine to form 2-methylamino-3-pyridine, which is then further reacted to obtain the desired product . The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(Methylamino)pyridine-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)nicotinic acid
- 2-Methylaminonicotinic acid
- 3-Pyridinecarboxylic acid, 2-(methylamino)-
Uniqueness
2-(Methylamino)pyridine-3-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its methylamino group and carboxylic acid functionality provide versatility in synthesis and potential biological activity .
Properties
IUPAC Name |
2-(methylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYTUBMIBZOXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406223 | |
Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32399-13-6 | |
Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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